molecular formula C13H16N6O3S B2857437 N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2319875-25-5

N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2857437
CAS No.: 2319875-25-5
M. Wt: 336.37
InChI Key: PQTYEVANEFNBSV-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the 3,4-Dimethoxyphenyl Isothiocyanate: This can be achieved by reacting 3,4-dimethoxyaniline with thiophosgene under controlled conditions.

    Coupling with 1-Methyltriazole-4-Carboxamide: The isothiocyanate intermediate is then reacted with 1-methyltriazole-4-carboxamide in the presence of a base such as triethylamine to form the desired thiourea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, amines.

    Substitution Products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may interfere with biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(phenylthiourea): Similar structure but lacks the triazole moiety.

    1-(3,4-Dimethoxyphenyl)-3-(methylthiourea): Similar structure but lacks the carbonyl group.

Uniqueness

N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the triazole and thiourea moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-19-7-9(15-18-19)12(20)16-17-13(23)14-8-4-5-10(21-2)11(6-8)22-3/h4-7H,1-3H3,(H,16,20)(H2,14,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTYEVANEFNBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NNC(=S)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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